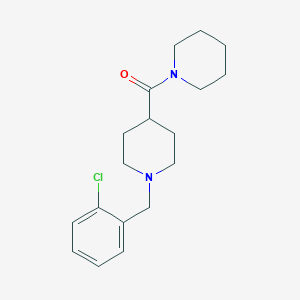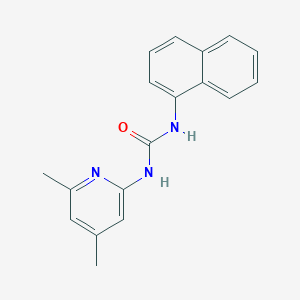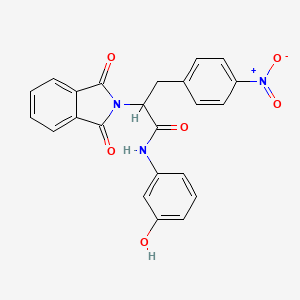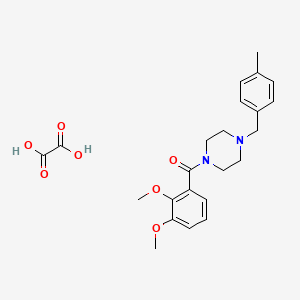
1-(2-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
1-(2-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This results in the inhibition of the NMDA receptor-mediated calcium influx, which is essential for synaptic plasticity and learning and memory processes. This compound has been shown to selectively block the NR1/NR2B subtype of the NMDA receptor, which is highly expressed in the forebrain regions that are involved in cognitive processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to impair spatial learning and memory in rodents, which is consistent with its mechanism of action as an NMDA receptor antagonist. This compound has also been shown to have analgesic effects in animal models of pain, which may be related to its ability to block the NMDA receptor-mediated pain pathways. In addition, this compound has been shown to have antidepressant-like effects in animal models of depression, which may be related to its ability to modulate the glutamate system.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine has several advantages for lab experiments. It is a potent and selective inhibitor of the NMDA receptor, which makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. This compound is also relatively stable and easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has been shown to have off-target effects on other receptors, such as the sigma-1 receptor, which may complicate the interpretation of the results. In addition, the use of this compound in animal models may not fully reflect the complex nature of human diseases.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine. One direction is to investigate the potential therapeutic applications of this compound in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and addiction. Another direction is to develop more selective and potent NMDA receptor antagonists that can overcome the limitations of this compound. Finally, the use of this compound in combination with other drugs or therapies may provide new insights into the complex interactions between the glutamate system and other neurotransmitter systems.
Synthesemethoden
1-(2-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine can be synthesized using a multi-step process that involves the reaction of 1-(2-chlorobenzyl)piperidine with piperidine-1-carboxylic acid followed by the addition of isobutyl chloroformate. The resulting intermediate is then reacted with 4-(dimethylamino)pyridine and triethylamine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine has been widely used in scientific research as a tool to study the NMDA receptor. It has been used to investigate the role of the NMDA receptor in various physiological and pathological processes, including synaptic plasticity, learning and memory, pain, addiction, depression, and neurodegenerative diseases. This compound has also been used to study the pharmacology of other compounds that interact with the NMDA receptor, such as ketamine and memantine.
Eigenschaften
IUPAC Name |
[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c19-17-7-3-2-6-16(17)14-20-12-8-15(9-13-20)18(22)21-10-4-1-5-11-21/h2-3,6-7,15H,1,4-5,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJBBXUQEYKSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide](/img/structure/B5128434.png)


![2-[2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5128451.png)

![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5128461.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(3-thienylmethyl)benzamide](/img/structure/B5128469.png)
![(3aS*,6aR*)-3-cyclopentyl-5-(3,4-dimethylbenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5128484.png)
![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5128492.png)
![N-(4-fluorobenzyl)-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5128496.png)
![N-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5128500.png)
![4-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5128505.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5128515.png)
